(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c12-11(13,14)10-17-8-2-1-4-16-9(8)18(10)7-3-5-15-6-7/h1-2,4,7,15H,3,5-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGODKWRHTYKUIJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2C3=C(C=CC=N3)N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158068 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417789-01-5 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazopyridine core, followed by the introduction of the pyrrolidine ring and the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, pyrrolidine derivatives, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences between (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine and analogous compounds:
Key Observations :
- The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to furan or pyridine substituents .
- The (S)-pyrrolidine moiety provides a stereochemical advantage in receptor binding, unlike non-chiral substituents like prop-2-ynyl or triazole-methyl groups .
- Halogenated derivatives (e.g., bromine, chlorine) in other compounds improve electrophilic reactivity but may increase toxicity risks .
Biological Activity
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Molecular Formula : CHFN
- Molecular Weight : 239.18 g/mol
The compound features a pyrrolidine ring and a trifluoromethyl group attached to an imidazo[4,5-b]pyridine framework, which is known for various biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. In vitro tests have demonstrated that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus cereus | 32 µg/mL |
| Compound 2 | Escherichia coli | 64 µg/mL |
The studies indicate that Gram-positive bacteria are generally more susceptible to these compounds compared to Gram-negative strains, which are more resistant due to their outer membrane structure .
2. Anticancer Activity
Research indicates that (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exhibits promising anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| FaDu (hypopharyngeal) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound showed a dose-dependent response in inducing apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and target interaction.
Case Study 1: Antimicrobial Efficacy
A recent study explored the efficacy of several imidazo[4,5-b]pyridine derivatives against Staphylococcus aureus. The results indicated that compounds with higher lipophilicity exhibited lower MIC values, suggesting that structural modifications can enhance antimicrobial potency.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the compound was tested in combination with traditional chemotherapeutics on FaDu cells. The combination treatment resulted in a synergistic effect, enhancing the overall cytotoxicity compared to individual treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
